2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)
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Overview
Description
2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride, also known as O-Acetylflupentixol Dihydrochloride, is a chemical compound that belongs to the class of thioxanthene derivatives. These compounds are often studied for their potential pharmacological properties, particularly in the field of neuropsychopharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetylflupentixol Dihydrochloride typically involves multiple steps, including the formation of the thioxanthene core, the introduction of the trifluoromethyl group, and the attachment of the piperazine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
O-Acetylflupentixol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
O-Acetylflupentixol Dihydrochloride has various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Exploring its potential therapeutic uses, such as in the treatment of psychiatric disorders.
Industry: Utilizing its unique chemical properties for the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Acetylflupentixol Dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This can result in various pharmacological effects, including antipsychotic or antidepressant activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioxanthene derivatives such as:
- Flupentixol
- Zuclopenthixol
- Chlorprothixene
Uniqueness
O-Acetylflupentixol Dihydrochloride is unique due to its specific chemical structure, which includes the trifluoromethyl group and the piperazine moiety. These structural features may confer distinct pharmacological properties compared to other thioxanthene derivatives.
Properties
Molecular Formula |
C25H29Cl2F3N2O2S |
---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl acetate;dihydrochloride |
InChI |
InChI=1S/C25H27F3N2O2S.2ClH/c1-18(31)32-16-15-30-13-11-29(12-14-30)10-4-6-20-21-5-2-3-7-23(21)33-24-9-8-19(17-22(20)24)25(26,27)28;;/h2-3,5-9,17H,4,10-16H2,1H3;2*1H |
InChI Key |
OIQXBVMNCIRISR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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